molecular formula C9H18N2O B13518171 1-Oxa-4-azaspiro[5.5]undecan-9-amine

1-Oxa-4-azaspiro[5.5]undecan-9-amine

Cat. No.: B13518171
M. Wt: 170.25 g/mol
InChI Key: QAABGXZKVBVNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-azaspiro[55]undecan-9-amine is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-9-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecan-9-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride

Uniqueness

1-Oxa-4-azaspiro[5.5]undecan-9-amine is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms in the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxa-4-azaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C9H18N2O/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h8,11H,1-7,10H2

InChI Key

QAABGXZKVBVNCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.